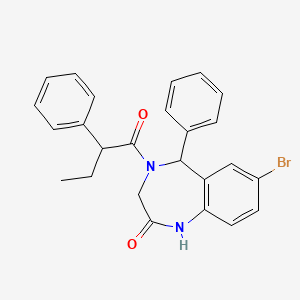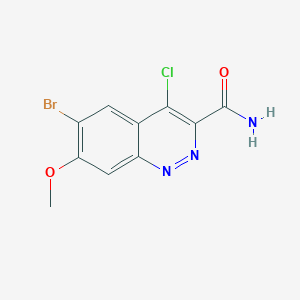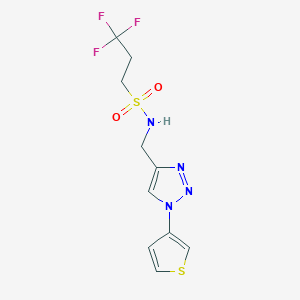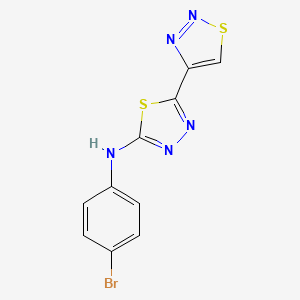![molecular formula C18H14ClN3O5S B2877098 5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 681229-93-6](/img/structure/B2877098.png)
5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide” is a complex organic molecule. It contains a benzamide group, a thiazole group, and nitro group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzamide and thiazole groups are likely to contribute to the rigidity of the molecule, while the nitro group may introduce some polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is typically a good leaving group, suggesting that it could undergo substitution reactions. The thiazole ring might undergo electrophilic substitution, and the benzamide group could participate in various reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Hypoxia-Selective Antitumor Agents
Research has delved into the development of novel hypoxia-selective cytotoxins (HSCs), which are compounds that are specifically toxic to hypoxic cells, such as those found in tumor environments. These compounds are designed to exploit the low oxygen conditions in tumors, targeting them more effectively and reducing damage to healthy tissues. Studies have synthesized and evaluated the cytotoxicity of regioisomers of a hypoxia-selective cytotoxin, exploring their potential as antitumor agents. The findings indicated that certain derivatives demonstrated significant selectivity and cytotoxicity towards hypoxic cells, suggesting their potential in cancer therapy (Palmer et al., 1996).
Reductive Chemistry in Drug Development
Another area of research has focused on the reductive chemistry of hypoxia-selective cytotoxins, particularly examining the mechanisms of enzymatic reduction that confer selectivity for hypoxic cells. Understanding the reductive pathways and the stability of the reduction products is crucial for designing drugs that are effective under the low oxygen conditions of tumors. This research provides insights into the design of bioreductive drugs with improved selectivity and efficacy for treating cancer (Palmer et al., 1995).
Crystal Engineering and Molecular Interactions
In the realm of crystal engineering, the interplay between hydrogen bonds and halogen bonds plays a critical role in dictating the structure and properties of molecular complexes. Research in this area explores how these interactions can be harnessed to design novel crystal structures with desired properties. Such studies contribute to the broader field of materials science, impacting the development of new materials for various applications (Saha et al., 2005).
Antidiabetic Agents and Molecular Docking
The synthesis and evaluation of various derivatives as potential antidiabetic agents highlight the importance of molecular design in drug discovery. Through molecular docking and dynamic simulation studies, researchers can predict how these compounds interact with biological targets, such as enzymes involved in glucose metabolism. This approach aids in the identification of promising therapeutic candidates and the optimization of their pharmacological properties (Thakral et al., 2020).
Benzodiazepine Receptor Agonists
The design and synthesis of novel compounds targeting benzodiazepine receptors for their anticonvulsant properties represent another application of 5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide derivatives. These studies involve the development of compounds with the potential to modulate the activity of GABA receptors, offering therapeutic benefits for conditions such as epilepsy and anxiety (Faizi et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S/c1-26-11-4-6-16(27-2)12(8-11)14-9-28-18(20-14)21-17(23)13-7-10(19)3-5-15(13)22(24)25/h3-9H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBWIFQOBTXTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate](/img/structure/B2877015.png)



![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2877025.png)

![8-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2877030.png)
![4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol](/img/structure/B2877031.png)

![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2877033.png)


![3-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2877036.png)
![3-ethyl-N-(4-isopropylphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877038.png)